Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride
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Overview
Description
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 . It has a molecular weight of 178.62 . The compound is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 178.62 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthetic Chemistry and Catalysis
Oxazolone derivatives, including structures similar to "Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride," are synthesized through various routes and exhibit a wide range of pharmacological activities. Their synthesis and applications in catalysis highlight the importance of these heterocycles in developing new chemical entities. Hybrid catalysts have been explored for synthesizing complex molecules involving oxazolone scaffolds, indicating the significance of these compounds in medicinal chemistry and drug synthesis (Parmar et al., 2023).
Biological Significance
The biological significance of oxazolone moieties, including compounds structurally related to "this compound," has been well-documented. These compounds are reported to exhibit a variety of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The diverse biological activities of oxazolones make them valuable for further exploration in drug discovery and development (Kushwaha & Kushwaha, 2021).
Pharmacological Applications
The review on heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility in organic synthesis, catalysis, and drug applications. These compounds, akin to "this compound," serve as versatile intermediates and have potential in medicinal chemistry due to their diverse pharmacological properties (Li et al., 2019).
Analytical and Environmental Applications
The analytical methodologies employed in determining the antioxidant activity of compounds can also be applicable to oxazolone derivatives, suggesting their potential role in developing antioxidant agents. This aspect opens new avenues for the application of "this compound" and related compounds in pharmacology and nutraceuticals (Munteanu & Apetrei, 2021).
Safety and Hazards
Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one hydrochloride is considered hazardous . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .
Properties
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBYZXJNGQBZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC(=O)O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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